molecular formula C20H21FN4O B2700997 4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941927-20-4

4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

Cat. No. B2700997
CAS RN: 941927-20-4
M. Wt: 352.413
InChI Key: BOLHIURLNUOVNT-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Antimicrobial and Antiviral Applications

Research on piperazine derivatives, such as those incorporating fluoro-substituted phenyl rings and indole moieties, has demonstrated significant biological activities, including antimicrobial and antiviral effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds exhibited promising antiviral and potent antimicrobial activity, suggesting potential applications in developing treatments for infections and viral diseases (Reddy et al., 2013).

Radioligands for Neurological Imaging

Carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, indicative of the role such compounds can play in neurological research and diagnosis. The synthesis involved piperazine derivatives, underscoring the utility of similar structures in developing radioligands that could help in the study of neurological conditions and the brain's dopaminergic system (Gao et al., 2008).

Serotonin Receptor Antagonists

Compounds structurally related to the query have also been explored for their potential as serotonin receptor antagonists. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides were prepared and tested for their affinity towards 5-HT1A receptors. Such studies are crucial for developing new therapeutic agents for neuropsychiatric disorders, indicating the importance of research on piperazine and indole derivatives in medicinal chemistry (García et al., 2014).

Synthesis and Chemical Properties

The research on the synthesis and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, provides insights into the chemical properties and potential applications of piperazine derivatives. These studies often explore the antimicrobial, antiviral, or other biological activities of the synthesized compounds, contributing to the development of new drugs and materials (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

4-(2-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-23-14-17(15-6-2-4-8-18(15)23)22-20(26)25-12-10-24(11-13-25)19-9-5-3-7-16(19)21/h2-9,14H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLHIURLNUOVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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